Structural Uniqueness: 4-Fluoro-Benzothiazole and N-Methanesulfonyl-Pyrrolidine Combined Pharmacophore vs. Mono-Modified Analogs
The target compound (CAS 1236258-09-5) is distinguished from the closest commercially available analogs by the simultaneous presence of two key structural features: a 4-fluoro substituent on the benzothiazole ring and an N-methanesulfonyl group on the pyrrolidine-2-carboxamide. The unsubstituted analog N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide lacks both modifications. The 4,6-difluoro analog 1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide introduces an additional fluorine at position 6 but omits the N-methanesulfonyl group. The compound 1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 1188363-11-2) retains the N-methanesulfonyl-pyrrolidine but substitutes the 4-fluoro with 4-methoxy-7-methyl on the benzothiazole. Each of these analogs lacks the precise electronic and steric profile of the target compound . In the broader H-PGDS inhibitor patent (CN112969698A), compounds bearing the 4-fluoro-benzothiazole-2-yl motif are specifically encompassed within the Markush structure as preferred embodiments, indicating that this substitution pattern was intentionally selected during lead optimization [1].
| Evidence Dimension | Structural feature comparison (presence/absence of key functional groups) |
|---|---|
| Target Compound Data | 4-Fluoro on benzothiazole: Present; N-Methanesulfonyl on pyrrolidine: Present; Benzothiazole C6 substituent: H |
| Comparator Or Baseline | Analog 1 (N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide): 4-Fluoro absent, N-Methanesulfonyl absent. Analog 2 (1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide): 4-Fluoro present, 6-Fluoro present, N-Methanesulfonyl absent. Analog 3 (CAS 1188363-11-2): 4-Methoxy-7-methyl on benzothiazole, N-Methanesulfonyl present. |
| Quantified Difference | The target compound is the only member of this set that combines 4-fluoro-benzothiazole with N-methanesulfonyl-pyrrolidine-2-carboxamide. This combination is not found in any of the three closest commercially listed analogs. |
| Conditions | Structural comparison based on published chemical structures from vendor catalogs and patent disclosures. |
Why This Matters
For SAR studies, the target compound fills a specific and otherwise unoccupied niche in the 4-fluoro-benzothiazole × N-methanesulfonyl-pyrrolidine matrix, making it irreplaceable for research programs exploring this precise pharmacophore combination.
- [1] GlaxoSmithKline Intellectual Property Development Ltd. CN112969698A – Chemical Compound (H-PGDS inhibitors). The Markush formula encompasses 4-fluoro-benzothiazol-2-yl as a defined R₁ substituent in preferred compounds. Filed 2019-11-06. View Source
